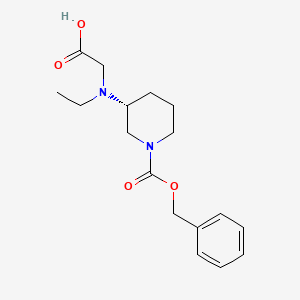
(R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester is a useful research compound. Its molecular formula is C17H24N2O4 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester is a chiral organic compound with significant potential in medicinal chemistry. Its structure features a piperidine ring, carboxymethyl groups, and a benzyl ester functional group, which contribute to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological potential, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H24N2O4
- Molecular Weight : 320.38 g/mol
- CAS Number : 1354009-23-6
The compound's unique combination of functionalities enhances its solubility and bioavailability, making it an attractive candidate for drug development.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
-
Antidepressant Effects
- The compound may modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in managing depressive disorders.
-
Anti-inflammatory Properties
- It has shown potential in inhibiting inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
-
Antioxidant Activity
- The ability to neutralize free radicals suggests that this compound could provide cellular protection against oxidative stress.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Neurotransmitter Receptors : Similar compounds have been known to interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation.
- Enzyme Interactions : The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects.
Structure-Activity Relationship (SAR)
Quantitative Structure-Activity Relationship (QSAR) models are often employed to predict the efficacy of compounds based on their structural characteristics. For this compound, SAR studies suggest that modifications to the piperidine ring or the carboxymethyl side chain can significantly impact its biological activity.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 3-(Aminomethyl)phenylalanine | Amino acid derivative | Exhibits neuroactive properties |
| N-Boc-piperidine | Protected piperidine | Used in peptide synthesis |
| Benzyl carbamate | Carbamate derivative | Known for drug delivery systems |
This comparative analysis highlights the unique aspects of this compound that may enhance its pharmacological profile compared to other similar compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound for its potential therapeutic applications:
- Study on Antidepressant Activity : A study demonstrated that derivatives of this compound could effectively increase serotonin levels in animal models, suggesting its potential as an antidepressant agent.
- Anti-inflammatory Research : Another study explored the anti-inflammatory properties through in vitro assays, showing significant inhibition of pro-inflammatory cytokines .
- Antioxidant Studies : Research indicated that the compound could scavenge free radicals effectively, providing insights into its use as an antioxidant in various formulations.
特性
IUPAC Name |
2-[ethyl-[(3R)-1-phenylmethoxycarbonylpiperidin-3-yl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-2-18(12-16(20)21)15-9-6-10-19(11-15)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,20,21)/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDGEZHFRZOVPX-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC(=O)O)[C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














